2-(Ethylsulfanyl)cyclopentan-1-amine
Overview
Description
2-(Ethylsulfanyl)cyclopentan-1-amine is an organic compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol . This compound features a cyclopentane ring substituted with an ethylsulfanyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding cyclopentan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopentan-1-amine.
Substitution: Various substituted cyclopentan-1-amines.
Scientific Research Applications
2-(Ethylsulfanyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)cyclopentan-1-amine
- 2-(Propylsulfanyl)cyclopentan-1-amine
- 2-(Butylsulfanyl)cyclopentan-1-amine
Uniqueness
2-(Ethylsulfanyl)cyclopentan-1-amine is unique due to its specific ethylsulfanyl substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-ethylsulfanylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRNYPQOJVXHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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